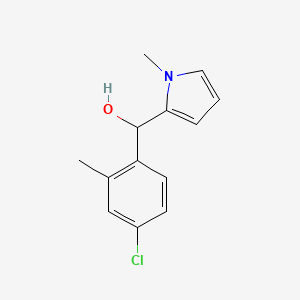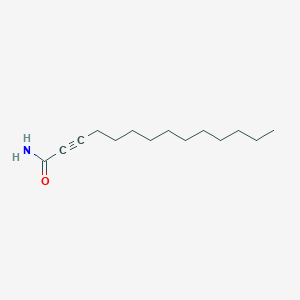
Tetradec-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-2-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making it a valuable compound in organic synthesis and various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-2-ynamide typically involves the reaction of an amide with an electrophile in the presence of a base. One common method uses trichloroethene as a two-carbon synthon, allowing for the conversion of a wide range of amides and electrophiles into the corresponding ynamides . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis methods ensures a consistent supply of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradec-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or other oxidized products.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce diketones, while reduction can yield alkenes or alkanes. Substitution reactions can lead to a wide range of substituted ynamides .
Applications De Recherche Scientifique
Tetradec-2-ynamide has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tetradec-2-ynamide involves its highly polarized triple bond, which can interact with various molecular targets. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, allowing it to participate in a wide range of chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadec-2-ynamide
- Octadec-2-ynamide
- Dodec-2-ynamide
Uniqueness
Tetradec-2-ynamide is unique due to its specific chain length and the presence of the electron-withdrawing group on the nitrogen atom. This combination imparts distinct reactivity and selectivity, making it a valuable compound for various applications. Compared to other ynamides, this compound offers a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and industrial processes .
Propriétés
Numéro CAS |
920287-04-3 |
|---|---|
Formule moléculaire |
C14H25NO |
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
tetradec-2-ynamide |
InChI |
InChI=1S/C14H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-11H2,1H3,(H2,15,16) |
Clé InChI |
QXYOKNDCBDUOIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC#CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
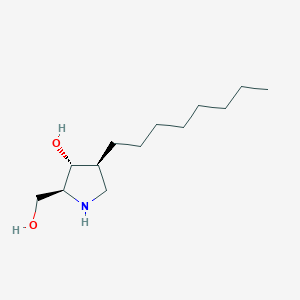
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
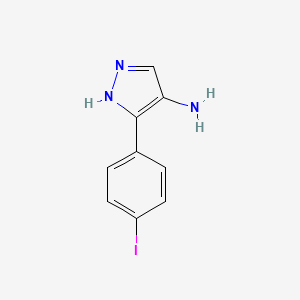
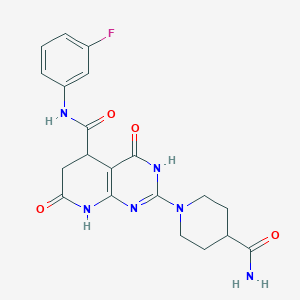
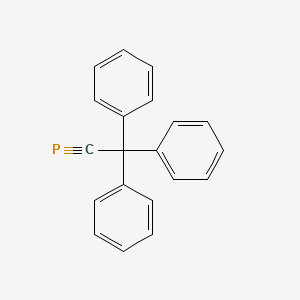
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
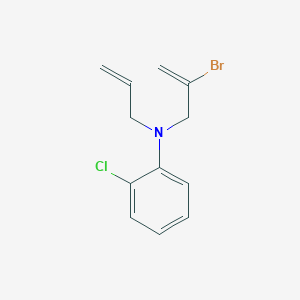
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
